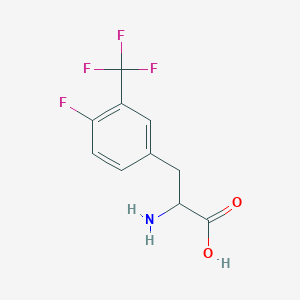

4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine is an organofluorine compound that belongs to the class of amino acids It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties to the molecule

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic fluorination of a suitable precursor, such as 4-chloro-3-(trifluoromethyl)-DL-phenylalanine, using a fluorinating agent like Selectfluor. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound on a large scale.

化学反応の分析

Types of Reactions: 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thiol derivatives.

科学的研究の応用

4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Incorporated into peptides and proteins to study their structure and function, as the fluorine atoms can act as probes in NMR spectroscopy.

Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

作用機序

The mechanism by which 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine exerts its effects is primarily through its interaction with biological macromolecules. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, altering their conformation and activity. This compound can also act as a bioisostere, replacing hydrogen or methyl groups in biologically active molecules to modulate their properties and enhance their efficacy.

類似化合物との比較

4-Fluoro-DL-phenylalanine: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

3-(Trifluoromethyl)-DL-phenylalanine: Lacks the fluorine atom at the 4-position, affecting its interaction with biological targets.

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.

Uniqueness: 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct electronic and steric effects. These properties make it a valuable tool in medicinal chemistry for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

生物活性

4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine (often abbreviated as 4F-Trifluoro-Phe) is a fluorinated derivative of phenylalanine that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group on the aromatic ring. This modification can significantly alter the compound's interaction with biological systems compared to its non-fluorinated counterparts. The synthesis of 4F-Trifluoro-Phe typically involves methods such as nucleophilic substitution reactions or direct fluorination techniques, which have been optimized for yield and selectivity in recent studies.

Antiviral Properties

Recent studies have highlighted the antiviral properties of various trifluoromethylated compounds, including derivatives like 4F-Trifluoro-Phe. For instance, compounds with similar structural motifs have shown efficacy against viral pathogens by inhibiting key viral enzymes or altering host cell responses.

- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to induce protective enzyme activities within host cells, such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which enhance systemic acquired resistance (SAR) in plants against viral infections .

Enzyme Inhibition Studies

4F-Trifluoro-Phe has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. In particular, studies have focused on its role as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial for amino acid metabolism.

- Inhibition Data : Compounds related to 4F-Trifluoro-Phe have demonstrated significant inhibition of BCAT activity, with IC50 values indicating potent effects at low concentrations. For example, certain derivatives exhibited IC50 values as low as 0.35 μM, suggesting strong enzyme inhibition capabilities .

Study on Antiviral Activity

A study evaluating the antiviral efficacy of trifluoromethylated phenylalanines reported that specific derivatives exhibited high protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compound A16 (related to 4F-Trifluoro-Phe) demonstrated an EC50 value of 347.8 μg/mL against CMV, indicating its potential as a plant activator in controlling viral infections .

Enzymatic Pathway Analysis

Research into the metabolic pathways involving 4F-Trifluoro-Phe has revealed its role in enhancing the activity of key enzymes involved in phenylpropanoid biosynthesis. This pathway is vital for plant defense mechanisms and secondary metabolite production, which can contribute to enhanced resistance against pathogens .

Antiviral Efficacy Comparison

| Compound | Target Virus | EC50 (μg/mL) | Protective Activity (%) |

|---|---|---|---|

| A16 | CMV | 347.8 | 58.0 |

| A10 | TMV | 54.5 | 93.1 |

| NNM | TMV | 50.2 | 74.5 |

Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| 4F-Trifluoro-Phe | BCAT1 | 0.35 |

| A16 | BCAT2 | 0.26 |

特性

IUPAC Name |

2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKURDBSSRLCLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。